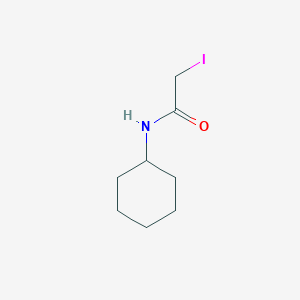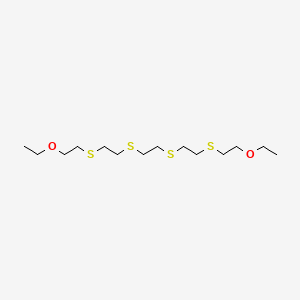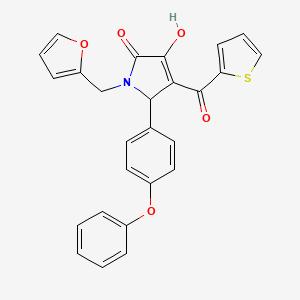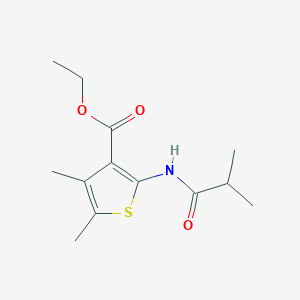
N-cyclohexyl-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-iodoacetamide: is an organic compound with the molecular formula C8H14INO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group and the hydrogen atom of the acetic acid is replaced by an iodine atom. This compound is known for its use in various chemical reactions and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-iodoacetamide can be synthesized through the reaction of cyclohexylamine with iodoacetic acid. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the iodoacetic acid, followed by the addition of cyclohexylamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as thiols, amines, or hydroxides.
Reduction Reactions: The compound can be reduced to form N-cyclohexylacetamide.
Oxidation Reactions: The compound can undergo oxidation to form N-cyclohexyl-2-iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and hydroxides. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Reactions: Products include N-cyclohexyl-2-thioacetamide, N-cyclohexyl-2-aminoacetamide, and N-cyclohexyl-2-hydroxyacetamide.
Reduction Reactions: The major product is N-cyclohexylacetamide.
Oxidation Reactions: The major product is N-cyclohexyl-2-iodoacetic acid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-iodoacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is used in biochemical studies to modify cysteine residues in proteins, thereby inhibiting the formation of disulfide bonds.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery to study enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds .
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their catalytic activity. The compound forms a covalent bond with the thiol group, leading to irreversible inhibition of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Iodoacetamide: Similar in structure but lacks the cyclohexyl group. It is also used as an alkylating agent for thiol groups.
Chloroacetamide: Contains a chlorine atom instead of iodine. It is less reactive compared to iodoacetamide.
Uniqueness: N-cyclohexyl-2-iodoacetamide is unique due to the presence of the cyclohexyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and biochemical studies .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWGBPSQWOEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)


![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)

![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)

![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

